molecular formula C11H12FNOS B7474378 1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone

1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone

Cat. No. B7474378
M. Wt: 225.28 g/mol
InChI Key: LBLYGVRNCSSGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AFSE and is a member of the sulfonamide class of compounds. AFSE has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of AFSE is believed to involve the inhibition of enzymes involved in various biological processes. The compound has been found to bind to the active site of enzymes, thereby preventing their normal functioning. AFSE has also been shown to interact with various cellular signaling pathways, leading to its biological effects.
Biochemical and Physiological Effects:
AFSE has been found to exhibit several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. AFSE has also been found to possess antioxidant activity by scavenging free radicals and preventing oxidative damage. The compound has been shown to possess antimicrobial activity against several bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

AFSE has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. AFSE has also been found to exhibit potent biological activities, making it a promising candidate for the development of new drugs. However, the compound also has some limitations, including its low solubility in water and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on AFSE. One potential area of research is the development of new drugs based on the compound's biological activities. AFSE could also be further studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Additionally, future research could focus on improving the synthesis and purification methods for AFSE, as well as investigating its potential toxicity and pharmacokinetics.

Synthesis Methods

The synthesis of AFSE involves the reaction of 4-fluorobenzene sulfonamide with ethyl 2-bromoacetate, followed by the addition of sodium azide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

AFSE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. AFSE has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial activities.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLYGVRNCSSGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one

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